
3-Fluoro-5-(3-nitrophenyl)phenol
Description
3-Fluoro-5-(3-nitrophenyl)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a fluorine atom at the 3-position and a 3-nitrophenyl group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
3-fluoro-5-(3-nitrophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMZCQSBWBKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684277 | |
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-64-5 | |
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-3-fluorophenol
The halogenated fluorophenol precursor is critical for cross-coupling. A scalable synthesis involves:
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Directed ortho-metalation of 3-fluorophenol using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
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Quenching with bromine (Br₂) or N-bromosuccinimide (NBS) to introduce bromine at the para position relative to fluorine.
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Acidic workup to yield 5-bromo-3-fluorophenol.
This method ensures regioselective bromination, avoiding side reactions at the electron-rich phenol oxygen.
Synthesis of 3-Nitrophenylboronic Acid
3-Nitrophenylboronic acid is commercially available but can be synthesized via:
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Nitration of phenylboronic acid using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
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Isolation via crystallization in ethanol-water.
The nitro group’s meta-directing nature ensures selective nitration at the 3-position.
Suzuki-Miyaura Cross-Coupling Methodology
Reaction Conditions and Optimization
The coupling of 5-bromo-3-fluorophenol and 3-nitrophenylboronic acid proceeds under standard Suzuki conditions:
Parameter | Optimal Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Base | Na₂CO₃ (2 equiv) |
Solvent | DME/H₂O (4:1 v/v) |
Temperature | 85°C (reflux) |
Time | 12–24 hours |
Key considerations :
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Protection of phenol : The hydroxyl group in 5-bromo-3-fluorophenol may interfere with the coupling. Protection as a methoxymethyl (MOM) ether (using MOMCl and DIEA) prevents undesired side reactions.
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Deprotection : Post-coupling, the MOM group is cleaved with HCl in THF/water (1:1) at 50°C for 2 hours, yielding the free phenol.
Alternative Synthetic Routes
Ullmann Coupling with Copper Catalysis
While less efficient than Suzuki coupling, Ullmann-type reactions using CuI and 1,10-phenanthroline in DMSO at 120°C can couple 5-iodo-3-fluorophenol with 3-nitrophenylboronic acid. However, yields are modest (50–60%) due to competing homocoupling.
Diazotization and Radical Coupling
A radical-based approach involves:
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Diazotization of 5-amino-3-fluorophenol with NaNO₂ in H₂SO₄ at 0°C.
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Generation of an aryl radical via thermal decomposition.
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Trapping with 3-nitrophenyl iodide under photolytic conditions.
This method is less practical due to side reactions and low regioselectivity.
Analytical and Purification Strategies
Chromatographic Separation
Crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1) to isolate this compound as a pale-yellow solid.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar–H), 8.25–8.15 (m, 2H, Ar–H), 7.70–7.60 (m, 1H, Ar–H), 6.90 (d, J = 8.4 Hz, 1H, Ar–H), 6.80 (s, 1H, Ar–H), 5.20 (s, 1H, OH).
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MS (ESI) : m/z 263.0 [M−H]⁻.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be substituted by nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in NMP, followed by demethylation with BBr3 in DCM.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 3-Fluoro-5-(3-aminophenyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Fluoro-5-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-nitrophenyl)phenol involves its interaction with various molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
(a) 3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8)
- Molecular Formula : C₇H₄F₄O
- Molecular Weight : 180.10 g/mol
- Physical Properties : Boiling point 183.3°C; density 1.4 g/cm³ .
- Key Differences: Replaces the 3-nitrophenyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing but less polar than the nitro (-NO₂) group, leading to differences in acidity and solubility.
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in coupling reactions .
(b) 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)
- Molecular Formula: C₇H₄F₃NO₃
- Molecular Weight : 207.11 g/mol
- Key Differences: Contains both -NO₂ and -CF₃ groups at positions 3 and 4. The combined electron-withdrawing effects enhance acidity (pKa ~5–6) compared to mono-substituted phenols .
- Applications : Explored in antioxidant and neuroprotective agent synthesis .
(c) 3-Fluoro-4-nitrophenol (CAS 394-41-2)
- Molecular Formula: C₆H₃FNO₃
- Molecular Weight : 157.09 g/mol
- Physical Properties : Melting point 93–95°C .
- Key Differences : Nitro group at position 4 (para to fluorine) increases hydrogen bonding capacity, raising the melting point relative to meta-substituted analogs.
Positional Isomers and Electronic Effects
- 4-Fluoro-2-nitrophenol (CAS 394-33-2): Melting point 75–77°C . Ortho-substitution creates steric hindrance, reducing thermal stability compared to meta/para isomers.
- 5-Fluoro-2-(trifluoromethyl)phenol (CAS 243459-91-8): Combines fluorine and -CF₃ in adjacent positions, leading to enhanced lipophilicity for membrane penetration in drug design .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
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3-Fluoro-5-(3-nitrophenyl)phenol* | ~217 (estimated) | N/A | N/A | -F, -C₆H₄(NO₂) |
3-Fluoro-5-(trifluoromethyl)phenol | 180.10 | N/A | 183.3 | -F, -CF₃ |
3-Nitro-5-(trifluoromethyl)phenol | 207.11 | N/A | N/A | -NO₂, -CF₃ |
3-Fluoro-4-nitrophenol | 157.09 | 93–95 | N/A | -F, -NO₂ (para) |
*Estimated based on analogs.
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-5-(3-nitrophenyl)phenol, and how do reaction conditions influence yield?
Answer: The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing aryl-fluorophenol derivatives. For this compound, this involves coupling a fluorophenyl boronic acid with a nitro-substituted aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF at 80–100°C . Alternative routes may involve Friedel-Crafts acylation followed by nitration and reduction. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, excess boronic acid (1.2–1.5 eq.) and degassed solvents improve coupling efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions: The fluorine atom at C3 and nitro group at C3' of the phenyl ring produce distinct splitting patterns (e.g., ¹⁹F NMR δ −110 to −115 ppm) .
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (calculated for C₁₂H₇F₂NO₃: 267.04 g/mol).
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Answer: Contradictions in enzyme inhibition or cytotoxicity data often arise from assay conditions (e.g., pH, solvent choice). For example:
- Solvent artifacts: DMSO >1% can alter protein conformation. Use lower concentrations (<0.5%) or alternative solvents (e.g., ethanol) .
- Dose-response validation: Perform IC₅₀ assays across multiple replicates and cell lines (e.g., HeLa, MCF-7) to confirm activity thresholds.
- Off-target profiling: Use kinase/phosphatase panels to rule out non-specific binding .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on fluorinated nitrophenyl derivatives?
Answer:
- Core modifications: Compare analogs like 3-Fluoro-5-(2-methylthiophenyl)phenol () or 3-Nitro-5-(trifluoromethyl)phenol () to isolate electronic (fluorine’s electronegativity) vs. steric (methylthio group) effects.
- Bioisosteric replacement: Substitute the nitro group with a cyano or trifluoromethyl group to assess pharmacophore flexibility .
- Computational docking: Use Schrödinger Suite or AutoDock to model binding interactions with target enzymes (e.g., tyrosine kinases) .
Q. How can computational methods predict the metabolic stability of this compound?
Answer:
- ADMET prediction: Tools like SwissADME or ADMETlab estimate metabolic pathways (e.g., CYP450-mediated oxidation of the phenol group).
- MD simulations: Analyze solvation dynamics and hydrogen-bonding interactions in aqueous environments (e.g., GROMACS with OPLS-AA force field) to predict hydrolysis rates of the nitro group .
Q. What experimental approaches minimize solvent interference in photophysical studies of this compound?
Answer:
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Answer: The fluorine atom directs electrophiles to the para position, while the nitro group deactivates the ring. To achieve meta/ortho substitution:
- Protecting groups: Temporarily protect the phenol with a TMS (trimethylsilyl) group to alter electronic effects .
- Directed ortho-metalation: Use LDA (lithium diisopropylamide) to generate a lithiated intermediate at the desired position .
Methodological Best Practices
Q. What protocols ensure stability during long-term storage of this compound?
Answer:
Q. How should researchers analyze byproducts from palladium-catalyzed coupling reactions?
Answer:
- LC-MS/MS: Identify homocoupling (e.g., biphenyl derivatives) or deboronation byproducts.
- XPS (X-ray Photoelectron Spectroscopy): Detect residual palladium (Pd 3d peaks at ~335–340 eV) in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.